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Compound of Interest

Compound Name: VT-1598 tosylate

Cat. No.: B11929071 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) profiles of the

novel antifungal agent VT-1598 and the established drug, itraconazole. The information

presented herein is intended for researchers, scientists, and professionals involved in drug

development, offering a detailed examination of key PK parameters, experimental

methodologies, and relevant signaling pathways to inform further research and clinical

development.

Executive Summary
VT-1598, a novel fungal CYP51 inhibitor, demonstrates a distinct pharmacokinetic profile when

compared to the conventional triazole antifungal, itraconazole. While both agents target the

same enzyme in the fungal ergosterol biosynthesis pathway, differences in their absorption,

distribution, metabolism, and excretion (ADME) properties are notable. This guide synthesizes

available clinical data to facilitate a direct comparison, highlighting the key differentiators that

may influence their respective clinical utility.

Pharmacokinetic Data Comparison
The following table summarizes the key single-dose pharmacokinetic parameters for VT-1598

and itraconazole in healthy adult subjects. It is important to note that direct cross-study

comparisons should be made with caution due to potential differences in study design,

analytical methods, and subject populations.
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Pharmacokinetic
Parameter

VT-1598 (Single Oral Dose)
Itraconazole (Single 200
mg Oral Dose)

Maximum Plasma

Concentration (Cmax)

31.00 - 279.4 ng/mL (for 40 -

640 mg doses)[1][2][3]
~272 ng/mL[4]

Time to Maximum Plasma

Concentration (Tmax)
4 - 5 hours[1][2] ~3.0 hours[4]

Area Under the Curve (AUC)

116.1 - 4507 ng*h/mL (AUC0-

last for 40 - 640 mg doses)[1]

[2]

~4,160 ng.h/mL (AUC0-∞)[4]

Elimination Half-Life (t1/2)

Half-life of primary metabolite

(VT-11134) is 103-126 hours.

[1][2]

~20.7 hours (single dose),

increases with multiple dosing.

[4]

Effect of Food on Absorption

Cmax increased by 44% and

AUC0-last by 126% with food.

[1]

Bioavailability is enhanced

when taken in the fasted state

(oral solution).[5]

Metabolism
Metabolized to a primary

metabolite, VT-11134.[1]

Extensively metabolized in the

liver, primarily by CYP3A4, to

numerous metabolites,

including the active hydroxy-

itraconazole.[6]

Excretion

Neither VT-1598 nor its

primary metabolite were

detected in urine.[1]

Primarily excreted as inactive

metabolites in urine and feces.

[4]

Experimental Protocols
VT-1598 Phase 1, First-in-Human Study
A randomized, double-blind, placebo-controlled, single-ascending dose study was conducted to

evaluate the safety and pharmacokinetics of VT-1598 in healthy adult subjects.

Study Design: Single-ascending oral doses of 40, 80, 160, 320, and 640 mg of VT-1598

were administered. A 160 mg cohort was also evaluated in both fasting and fed states. Eight
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healthy adults per dose were randomized to receive either VT-1598 or a placebo (3:1 ratio).

[1][2]

Dosing Regimen: A single oral dose of VT-1598 was administered to subjects. For the food-

effect arm, the dose was administered after a standard breakfast.

Sample Collection: Blood samples were collected at various time points post-dose to

determine the plasma concentrations of VT-1598 and its primary metabolite, VT-11134.

Bioanalytical Method: Plasma concentrations of VT-1598 and VT-11134 were quantified

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Itraconazole Pharmacokinetic Study in Healthy
Volunteers
The pharmacokinetic profile of itraconazole was evaluated in healthy male volunteers following

oral administration.

Study Design: Five healthy male volunteers were enrolled in a study with three dosage

regimens: 100 mg once daily (regimen A), 200 mg once daily (regimen B), and 200 mg twice

daily (regimen C). The pharmacokinetic analysis was performed on day 1 and day 15.[4]

Dosing Regimen: Itraconazole was administered with a standardized meal on each study

day.[4]

Sample Collection: Plasma samples were collected for 72 hours post-dose, and 24-hour

urine specimens were also obtained.[4]

Bioanalytical Method: Itraconazole concentrations in plasma were determined using a

sensitive, reverse-phase, high-performance liquid chromatography (HPLC) method.[4]

Mechanism of Action and Signaling Pathways
Both VT-1598 and itraconazole exert their antifungal activity by inhibiting the fungal cytochrome

P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7][8] This enzyme is a critical

component of the ergosterol biosynthesis pathway, which is essential for the integrity of the

fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the
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accumulation of toxic sterol precursors, ultimately disrupting fungal cell growth and viability. VT-

1598 is designed to have greater specificity for the fungal CYP51 enzyme compared to human

CYP enzymes, potentially reducing the risk of drug-drug interactions.[7][8]

In addition to its antifungal activity, itraconazole has been shown to inhibit the Hedgehog (Hh)

signaling pathway, a pathway that is aberrantly activated in some cancers.[9][10][11][12] This

off-target effect is of interest for potential anti-cancer applications of itraconazole.
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Caption: Inhibition of the fungal ergosterol biosynthesis pathway by VT-1598 and itraconazole.

Itraconazole's Inhibition of the Hedgehog Signaling
Pathway
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Caption: Itraconazole's inhibitory effect on the Hedgehog signaling pathway.

Conclusion
VT-1598 and itraconazole, while sharing a common antifungal target, exhibit notable

differences in their pharmacokinetic profiles. VT-1598 is characterized by a longer half-life of its

primary metabolite and a significant food effect that enhances its absorption. In contrast,

itraconazole has a shorter initial half-life that increases with multiple dosing and its oral solution

formulation shows enhanced bioavailability in a fasted state. The high selectivity of VT-1598 for

fungal CYP51 may offer a clinical advantage in terms of reduced drug-drug interactions. The

additional inhibitory activity of itraconazole on the Hedgehog signaling pathway presents

intriguing possibilities for its use beyond fungal infections. This comparative guide provides a
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foundational understanding for researchers to design and interpret future studies aimed at

further elucidating the clinical potential of these two antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-vt-1598-and-itraconazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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